3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea
Description
The compound 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea (hereafter referred to as Compound A) is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group and a pyridin-4-yl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The pyrrolidinone ring in Compound A introduces conformational rigidity, while the 4-methoxyphenyl group may improve lipophilicity and metabolic stability compared to unsubstituted aryl groups. The pyridin-4-yl substituent likely contributes to π-π stacking interactions in biological targets, such as kinases or G protein-coupled receptors.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-15-4-2-14(3-5-15)21-11-13(10-16(21)22)20-17(23)19-12-6-8-18-9-7-12/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRINSCRVBMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a methoxyphenyl group using suitable reagents and catalysts.
Attachment of the Pyridinyl Urea Moiety: The final step involves the formation of the urea linkage by reacting the intermediate compound with a pyridinyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput synthesis and purification techniques.
Chemical Reactions Analysis
3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine or pyridinyl rings are replaced with other groups using appropriate reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features of Compound A and Analogs
*LogP values estimated using fragment-based methods.
- Pyrrolidinone vs. Morpholino (M64): Compound A’s pyrrolidinone core is structurally distinct from M64’s morpholino group. Pyrrolidinone’s lactam ring may enhance hydrogen bonding with target proteins, whereas morpholino’s ether oxygen could improve solubility.
- Pyridinyl Substituents: Both Compound A and M64 feature pyridin-4-yl groups, suggesting shared binding modes in kinase inhibition (e.g., FAK activation). However, M64’s dimethylaminoethyl linker may confer additional basicity, influencing pharmacokinetics.
- Chalcone Backbone (): Chalcones lack the urea moiety but share aryl substituents. Their planar structures (dihedral angles: 7.14°–56.26°) contrast with Compound A’s non-planar pyrrolidinone, which may reduce off-target interactions.
Pharmacological Implications
- Target Selectivity: The urea group in Compound A and M64 enables dual hydrogen bonding, a feature absent in chalcones. M64’s trifluoromethylphenyl group may enhance selectivity for hydrophobic binding pockets (e.g., FAK’s ATP-binding site), whereas Compound A’s methoxyphenyl group could favor interactions with polar residues.
- Solubility and Bioavailability: The morpholino group in M64 improves water solubility compared to Compound A’s pyrrolidinone, but the latter’s methoxy substituent may mitigate this via moderate hydrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
